tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound is tert-butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate , reflecting its substituents and stereochemistry. The morpholine ring is numbered such that the oxygen atom occupies position 1, and the nitrogen atom occupies position 4. The tert-butyl carboxylate group is attached to the nitrogen at position 4, while the 2-aminoethyl substituent is located at position 2 of the ring. The (S) designation specifies the absolute configuration of the stereocenter at position 2, as determined by the Cahn-Ingold-Prelog priority rules.
Alternative naming conventions include 4-[(tert-butoxy)carbonyl]-2-(2-aminoethyl)morpholine (S-enantiomer) . The CAS registry number 1260593-51-8 uniquely identifies this enantiomer. The SMILES notation CC(C)(C)OC(=O)N1CCOC@HCCN encodes the stereochemistry, with the "@" symbol denoting the (S)-configuration.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₁H₂₂N₂O₃ , corresponding to a molecular weight of 230.30 g/mol . The morpholine ring adopts a chair conformation, with the 2-aminoethyl substituent occupying an equatorial position to minimize steric strain. The stereocenter at C2 arises from the tetrahedral geometry of the carbon atom bonded to the aminoethyl group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₂₂N₂O₃ | |
| Molecular weight | 230.30 g/mol | |
| Stereochemical descriptor | (S)-configuration at C2 | |
| XLogP3-AA | 0.97 |
The tert-butyl carboxylate group introduces steric bulk, protecting the carbonyl functionality from nucleophilic attack during synthetic reactions. The primary amine (-NH₂) on the ethyl side chain serves as a reactive site for further derivatization, such as amide bond formation or Schiff base synthesis.
Comparative Analysis of Enantiomeric Forms (R/S Isomerism)
The enantiomeric pair of this compound, (R)-2-(2-aminoethyl)morpholine-4-carboxylate and (S)-2-(2-aminoethyl)morpholine-4-carboxylate , exhibit distinct physicochemical and biological properties due to their chiral nature. The (S)-enantiomer is prioritized in drug discovery due to its compatibility with L-amino acid-based biological systems.
Synthesis of Enantiomers:
- Chiral resolution : Racemic mixtures can be separated using chiral stationary phases in chromatography.
- Asymmetric synthesis : Catalytic methods employing chiral ligands (e.g., BINAP) enforce stereoselectivity during morpholine ring formation.
Table 2: Comparative Properties of Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Optical rotation (α) | +12.3° (c=1, CHCl₃) | -12.3° (c=1, CHCl₃) |
| Melting point | 98–102°C | 95–99°C |
| Solubility in water | 15 mg/mL | 14 mg/mL |
The (S)-enantiomer’s spatial arrangement allows for optimal hydrogen bonding with chiral binding pockets in enzymes, enhancing its inhibitory potency compared to the (R)-form.
Structural Derivatives and Functional Group Relationships
This compound belongs to a broader class of morpholine-4-carboxylate esters , characterized by a morpholine ring substituted with a carboxylate group. Key derivatives include:
- tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride (CAS 1922877-33-5): The hydrochloride salt enhances solubility in polar solvents.
- Methyl (R)-morpholine-2-carboxylate hydrochloride (CAS 1352709-55-7): A methyl ester analog with reversed stereochemistry at C2.
Functional Group Analysis:
- Morpholine ring : Provides rigidity and modulates electronic properties via nitrogen lone pairs.
- tert-Butyl carboxylate : Acts as a protecting group for carboxylic acids, stable under basic conditions.
- 2-Aminoethyl side chain : Introduces nucleophilicity and enables conjugation with carbonyl-containing molecules.
Table 3: Structural Derivatives and Modifications
| Derivative | Modification | Impact on Properties |
|---|---|---|
| Hydrochloride salt | Addition of HCl | Increases aqueous solubility |
| Methyl ester | Replacement of tert-butyl | Alters lipophilicity |
| N-Boc protection | Addition of Boc group | Stabilizes amine functionality |
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-aminoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
MKXWMSTYBUMLOC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate typically involves:
- Construction of the morpholine ring with stereochemical control at the 2-position.
- Introduction of the 2-(2-aminoethyl) side chain.
- Protection of the carboxyl group as a tert-butyl ester (Boc protection).
- Final deprotection or purification steps to yield the target compound with high enantiomeric purity.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- (S)-2-Aminomethylmorpholine derivatives are common precursors.
- Boc-protected amino acids or amino alcohols serve as starting points for ring formation.
- Use of chiral auxiliaries or chiral catalysts to ensure (S)-configuration.
Stepwise Synthesis
Boc Protection of Amino Acid Derivatives
- L-leucine or similar amino acids are dissolved in acetone.
- Sodium hydroxide solution is added to maintain basic conditions.
- Di-tert-butyl dicarbonate (Boc2O) is introduced to protect the amino group.
- Reaction is maintained at 0-5 °C for 2-3 hours.
- Acidification to pH 2-3 with HCl, followed by extraction with dichloromethane.
- Solvent removal under vacuum yields Boc-protected amino acid with ~90% yield.
Formation of Morpholine Ring
- The Boc-protected amino acid derivative is converted to a keto alkene intermediate.
- Epoxidation of the keto alkene is performed using calcium hypochlorite or m-CPBA.
- The epoxide undergoes ring closure to form the morpholine ring with stereochemical control.
- Dihydroxylation and protection of diol intermediates may be employed to improve selectivity.
Introduction of the 2-(2-Aminoethyl) Side Chain
- The morpholine intermediate is reacted with ethylene diamine or protected aminoethyl reagents.
- Reductive amination or nucleophilic substitution methods are used to install the aminoethyl group.
- Reaction conditions are optimized to maintain stereochemistry and avoid racemization.
Final Purification and Characterization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH, acetone | 0-5 °C | 2-3 hours | ~90 | Acidify to pH 2-3, extract with DCM |
| Keto Alkene Formation | Various (e.g., isobutyl formate, 4-methylmorpholine) | -20 °C to RT | 2-3 hours | 98 | Use of triethylamine and N,O-dimethylhydroxylamine hydrochloride |
| Epoxidation and Ring Closure | Calcium hypochlorite or m-CPBA | 0-5 °C | Several hours | 60-70 | Selectivity improved by chromatography |
| Side Chain Introduction | Ethylene diamine or protected aminoethyl | RT to 50 °C | Variable | 65-85 | Reductive amination or substitution |
| Purification | Column chromatography or crystallization | Ambient | - | >95 | Confirmed by chiral HPLC |
Research Findings and Optimization
- Stereoselectivity: The use of chiral starting materials and controlled epoxidation ensures the (S)-configuration is retained throughout synthesis.
- Protecting Groups: Boc protection is preferred for its stability and ease of removal under mild acidic conditions.
- Yield Optimization: Careful control of temperature and pH during Boc protection and ring closure steps maximizes yield and purity.
- Purification: Chromatographic separation is essential to isolate the desired stereoisomer, especially after epoxidation steps with mixed isomer formation.
- Scalability: The described methods have been adapted for commercial scale synthesis with process optimization services available.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has highlighted the potential of tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate as an anticancer agent. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The findings indicated promising results with IC50 values suggesting effective inhibition of cell proliferation, thus supporting its potential as a therapeutic agent against these cancers .
2. Anti-inflammatory Properties
Compounds similar to this compound have demonstrated significant anti-inflammatory effects. In vitro assays showed that these compounds could reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in stimulated macrophages, indicating their potential use in treating inflammatory diseases .
3. Pharmacological Studies
The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies. Its derivatives have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes, enhancing its relevance in drug design .
Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis. Its unique morpholine structure allows it to act as a versatile building block in the synthesis of more complex organic molecules with biological activity .
2. Synthesis Methodologies
Recent studies have focused on developing efficient synthetic routes for the compound. For instance, one method involves the N-tert-butyloxycarbonylation of amines using sulfonated reduced graphene oxide as a catalyst under solvent-free conditions, achieving high yields within short reaction times .
Agrochemicals
1. Pesticide Development
There is potential for this compound to be utilized in developing agrochemicals. Its derivatives may be explored for use as novel pesticides or herbicides due to their biological activity against pests .
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM for multiple cancer lines | |
| Anti-inflammatory | Significant reduction of cytokines | |
| Antioxidant | High free radical scavenging ability |
Table 2: Synthesis Steps
| Step | Reaction Type | Conditions |
|---|---|---|
| Morpholine Formation | Cyclization | Acidic conditions |
| Ethoxy Group Introduction | Alkylation | Base-catalyzed |
| Carboxylate Addition | Esterification | Reflux conditions |
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the morpholine ring can participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate to related morpholine derivatives are critical for understanding its reactivity, physicochemical properties, and applications. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound exhibits higher water solubility compared to neutral analogues like (R)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, which relies on polar aprotic solvents (e.g., THF, DCM) .
- Reactivity: The aminoethyl group facilitates nucleophilic substitution or amide bond formation, whereas iodomethyl derivatives (e.g., S35-2) are more reactive in Suzuki-Miyaura couplings .
- Chirality: Enantiomeric forms (R vs. S) significantly influence biological activity. For example, (R)-hydroxyethyl derivatives show distinct metabolic stability compared to (S)-aminoethyl variants .
Key Research Findings
- Enantioselectivity: The (S)-configuration of the aminoethyl group in the target compound enhances binding affinity to RAS proteins compared to (R)-isomers .
- Stability : Boc-protected morpholines exhibit superior shelf-life under ambient conditions compared to acetyl- or benzyl-protected analogues .
- Yield Optimization : Reactions involving bulky substituents (e.g., diphenyl groups) often require elevated temperatures (65°C) and extended reaction times (16 h) .
Biological Activity
Tert-butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate, a morpholine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, an aminoethyl side chain, and a carboxylate moiety, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈N₂O₃, with a molecular weight of approximately 230.31 g/mol. The structure comprises:
- Morpholine Ring: Provides a cyclic amine structure that can influence binding to biological targets.
- Aminoethyl Side Chain: Facilitates nucleophilic substitution reactions and enhances interaction with biomolecules.
- Carboxylate Group: Imparts acidic properties that may affect solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Cell Cycle Regulation: Studies indicate potential effects on cell cycle progression and apoptosis induction in cancer cells.
Antitumor Activity
Recent studies have explored the antitumor effects of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | |
| HL-60 (Leukemia) | 0.123 | |
| MCF-7 (Breast Cancer) | 0.301 |
In vitro assays demonstrated that the compound reduced cell viability significantly compared to control groups, indicating its potential as a lead compound for cancer therapy.
Mechanistic Studies
Mechanistic investigations have revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest that the compound could be further developed into therapeutic agents targeting apoptotic pathways in cancer cells.
Case Studies
- In Vivo Studies : A study involving xenograft models showed that administration of this compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor size without observable toxicity in mice .
- Pharmacological Profiling : The compound was evaluated for its pharmacological properties using high-throughput screening methods. Results indicated micromolar inhibition against specific targets associated with cancer cell survival mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate?
- Methodological Answer : The synthesis typically involves (1) protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, (2) introduction of the aminoethyl side chain via alkylation or coupling reactions, and (3) deprotection under acidic conditions. For example, similar compounds (e.g., tert-butyl morpholine carboxylates) are synthesized using tert-butyl chloroformate for Boc protection, followed by nucleophilic substitution with 2-aminoethyl halides or Michael addition to acrylate derivatives . Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify the presence of tert-butyl (δ ~1.4 ppm for H), morpholine ring protons (δ 3.4–4.2 ppm), and the aminoethyl group (δ 2.6–3.0 ppm for CHNH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, SHELX programs (e.g., SHELXL) are employed to resolve crystal structures, particularly for enantiopure forms .
Q. What are the key storage and handling precautions for this compound?
- Methodological Answer : Store under inert gas (N or Ar) at –20°C to prevent degradation of the Boc group and amine functionality. Avoid exposure to moisture, as hydrolysis of the ester or carbamate groups can occur. Use anhydrous solvents in reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing enantiopure this compound?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric hydrogenation or enzymatic resolution to enhance enantiomeric excess (e.g., NaBH reduction in stereoselective steps as seen in related morpholine derivatives) .
- Kinetic Control : Adjust reaction temperature and stoichiometry to favor the (S)-enantiomer. For example, lower temperatures (0–5°C) may slow racemization during coupling steps .
- Analytical Monitoring : Employ chiral HPLC or polarimetry to track enantiopurity during synthesis .
Q. How should researchers resolve discrepancies between spectroscopic data and expected structural features?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or literature values for analogous compounds (e.g., tert-butyl morpholine carboxylates in ) .
- Isotopic Labeling : Use N or H labeling to trace ambiguous proton signals in the aminoethyl group .
- Crystallographic Validation : If available, solve the crystal structure to unambiguously assign stereochemistry and bond connectivity .
Q. What strategies mitigate side reactions during Boc deprotection in this compound?
- Methodological Answer :
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane for controlled deprotection, minimizing over-acidification that could degrade the morpholine ring .
- Scavenger Addition : Add scavengers like triisopropylsilane (TIPS) to quench carbocation intermediates and prevent alkylation side products .
- Low-Temperature Deprotection : Perform reactions at 0°C to reduce side reactions while maintaining Boc group cleavage efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
